Increased Lipophilicity (XLogP3) of 4-Hydroxy-3-isopropylbenzaldehyde Relative to Unsubstituted and Methoxy-Substituted Hydroxybenzaldehydes
The computed XLogP3 value for 4-hydroxy-3-isopropylbenzaldehyde is 2, indicating moderate lipophilicity suitable for organic solvent-based synthetic applications and potentially enhanced membrane permeability relative to more polar hydroxybenzaldehyde derivatives [1]. This parameter reflects the contribution of the 3-isopropyl group to hydrophobic character. The quantitative difference in XLogP3 provides a measurable basis for solvent selection, extraction efficiency predictions, and structure-activity relationship (SAR) considerations when compared to in-class alternatives.
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | Vanillin (4-hydroxy-3-methoxybenzaldehyde): XLogP3 ≈ 1.2; p-Hydroxybenzaldehyde: XLogP3 ≈ 1.4 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. vanillin; ΔXLogP3 = +0.6 vs. p-hydroxybenzaldehyde |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher XLogP3 directly informs solvent selection for synthesis and extraction, and may influence membrane permeability in cell-based assays.
- [1] PubChem. 4-Hydroxy-3-isopropylbenzaldehyde. Compound Summary CID 23240003. National Center for Biotechnology Information. View Source
